molecular formula C16H16N4O2S2 B14158956 N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide CAS No. 372085-11-5

N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B14158956
CAS No.: 372085-11-5
M. Wt: 360.5 g/mol
InChI Key: LLQBBESLKILMFG-UHFFFAOYSA-N
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Description

N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring and the sulfonamide group in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

The synthesis of N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the sulfonamide group. One common synthetic route includes the cyclization of appropriate hydrazides with isothiocyanates to form the triazole ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazole derivatives .

Scientific Research Applications

N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with biological receptors, leading to inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the triazole and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

372085-11-5

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H16N4O2S2/c1-12(19-24(21,22)14-10-6-3-7-11-14)15-17-18-16(23)20(15)13-8-4-2-5-9-13/h2-12,19H,1H3,(H,18,23)

InChI Key

LLQBBESLKILMFG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNC(=S)N1C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3

solubility

50.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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